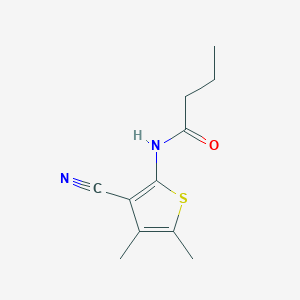
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB belongs to the class of thienylacetamides and has been found to possess several biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Moreover, this compound has been found to protect neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. Moreover, this compound has been found to be non-toxic and has low cytotoxicity. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. Moreover, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
For research on N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide include studying its effects on other inflammatory diseases, understanding its exact mechanism of action, and evaluating its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide involves the condensation reaction of 3-cyano-4,5-dimethyl-2-thiophene carboxylic acid with butanoyl chloride in the presence of triethylamine. The reaction is carried out in a solvent mixture of dichloromethane and tetrahydrofuran, and the resulting product is purified by column chromatography. The yield of this compound obtained by this method is around 50%.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethyl-2-thienyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to possess antioxidant properties and has been shown to reduce oxidative stress in cells. Moreover, this compound has been found to exhibit neuroprotective effects and has been shown to protect neurons from damage caused by oxidative stress and inflammation.
Propiedades
Fórmula molecular |
C11H14N2OS |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
N-(3-cyano-4,5-dimethylthiophen-2-yl)butanamide |
InChI |
InChI=1S/C11H14N2OS/c1-4-5-10(14)13-11-9(6-12)7(2)8(3)15-11/h4-5H2,1-3H3,(H,13,14) |
Clave InChI |
OOPSQWZKPFOLCY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C(=C(S1)C)C)C#N |
SMILES canónico |
CCCC(=O)NC1=C(C(=C(S1)C)C)C#N |
Solubilidad |
13.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250930.png)
![2-methoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250933.png)
![3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250934.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250935.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B250936.png)
![2-[(3-Iodobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250937.png)
![5-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250938.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B250941.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B250943.png)
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B250944.png)
![N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B250946.png)
![N-[4-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B250947.png)
